
VU 0255035
Descripción general
Descripción
VU 0255035 es un antagonista del receptor muscarínico M1 altamente selectivo, competitivo y que penetra en el cerebro. Tiene un valor de IC50 de 130 nanomolar y es conocido por su capacidad para reducir las convulsiones inducidas por la pilocarpina en ratones . El compuesto se utiliza para examinar el papel del receptor M1 en diversas situaciones, particularmente en la investigación en neurociencia .
Aplicaciones Científicas De Investigación
Efficacy in Animal Models
- Seizure Suppression : VU 0255035 has been shown to significantly suppress seizures induced by both paraoxon and soman in animal models. In a study, pretreatment with this compound reduced seizure scores from an average of 5.25 to around 2.25 on the Racine scale within 40 minutes post-exposure to soman, demonstrating its potential as a therapeutic agent against seizure disorders .
- Pilocarpine-Induced Seizures : In another study, this compound effectively inhibited the induction of generalized seizures caused by pilocarpine without causing cognitive impairments typically associated with non-selective muscarinic antagonists. This suggests that selective antagonism at M1 receptors may provide therapeutic benefits without the adverse effects on learning and memory .
Data Summary
Impact on Learning and Memory
Research indicates that doses of this compound that effectively reduce seizures do not impair contextual learning, as evidenced by tests measuring contextual freezing in mice. This contrasts with non-selective muscarinic antagonists, which often lead to cognitive deficits . The ability of this compound to selectively block M1 receptors while preserving cognitive function positions it as a promising candidate for treating conditions like epilepsy without compromising learning capabilities.
Behavioral Analysis
In behavioral studies assessing locomotion and exploratory behavior, this compound was administered at varying doses (10-50 mg/kg). Results demonstrated no significant impact on general locomotion compared to control groups, suggesting that its effects are specific to seizure modulation rather than general motor function .
Autism Spectrum Disorders
Recent studies have explored the role of this compound in modulating behaviors associated with autism spectrum disorders. In experiments involving mouse models, the antagonist was shown to block the effects of certain compounds aimed at reducing repetitive behaviors, indicating potential therapeutic applications in managing symptoms associated with autism .
Fear Conditioning and Extinction
This compound has also been investigated for its effects on fear-related behaviors. Studies found that it did not impair cued fear extinction, suggesting that M1 receptor antagonism may help manage anxiety-related disorders without hindering fear extinction processes .
Mecanismo De Acción
VU 0255035 ejerce sus efectos uniéndose competitivamente al sitio ortostérico del receptor muscarínico M1. Esta unión inhibe la actividad del receptor, reduciendo así las vías de señalización descendentes asociadas con el receptor. El compuesto muestra al menos 75 veces más selectividad para el receptor M1 que para otros receptores muscarínicos, lo que lo hace altamente específico .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de VU 0255035 implica varios pasos, comenzando con la preparación de la estructura principal, seguida de la introducción de grupos funcionales. Los pasos clave incluyen:
Formación del núcleo de benzotiadiazol: Esto implica la reacción de materiales de partida apropiados para formar el anillo de benzotiadiazol.
Introducción de la porción de piperazina: El anillo de piperazina se introduce a través de una reacción de sustitución nucleofílica.
Formación de sulfonamida: El paso final implica la formación del grupo sulfonamida a través de la reacción del intermedio con un cloruro de sulfonilo
Métodos de producción industrial
La producción industrial de this compound sigue rutas sintéticas similares pero se optimiza para la producción a gran escala. Esto incluye el uso de reacciones de alto rendimiento, métodos de purificación eficientes y medidas estrictas de control de calidad para garantizar la pureza y la consistencia del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
VU 0255035 se somete a varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar derivados oxidados.
Reducción: Se pueden realizar reacciones de reducción para modificar los grupos funcionales.
Sustitución: Las reacciones de sustitución nucleofílica y electrófila se pueden utilizar para introducir o reemplazar grupos funcionales
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.
Sustitución: Los reactivos como los haluros de alquilo y los cloruros de sulfonilo se emplean en reacciones de sustitución
Principales productos
Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound con grupos funcionales modificados, que se pueden utilizar para futuras investigaciones y desarrollo .
Comparación Con Compuestos Similares
Compuestos similares
VU 0364572: Otro antagonista del receptor muscarínico M1 con propiedades similares.
VU 0486846: Un antagonista selectivo del receptor M1 utilizado en aplicaciones de investigación similares.
VU 0467154: Conocido por su alta selectividad y potencia como antagonista del receptor M1
Singularidad
VU 0255035 es único debido a su alta selectividad, unión competitiva y capacidad para penetrar la barrera hematoencefálica. Estas propiedades lo convierten en una herramienta invaluable en la investigación en neurociencia, particularmente en estudios relacionados con la epilepsia y la función cognitiva .
Actividad Biológica
VU 0255035 is a selective antagonist for the muscarinic acetylcholine receptor subtype M1, which plays a significant role in various neurological functions, including cognition, memory, and seizure activity. This compound has garnered attention in pharmacological research for its potential therapeutic applications, particularly in conditions related to cognitive deficits and seizure disorders.
Chemical Structure and Properties
- Chemical Name : N-[3-Oxo-3-[4-(4-pyridinyl)-1-piperazinyl]propyl]-2,1,3-benzothiadiazole-4-sulfonamide
- Molecular Formula : C₁₈H₂₀N₆O₃S₂
- Selectivity : Highly selective for M1 receptors with a Ki value of 14.87 nM, demonstrating over 75-fold selectivity compared to other muscarinic receptor subtypes .
This compound acts primarily as an antagonist at the M1 muscarinic receptors. Its selectivity allows it to inhibit receptor activity without significantly affecting other muscarinic receptor subtypes (M2-M5). This selectivity is crucial for minimizing side effects associated with broader muscarinic receptor antagonism.
In Vitro Studies
In vitro studies have demonstrated that this compound has limited efficacy in blocking acetylcholine-induced calcium signals in certain cell types. Specifically, the compound produced less than 20% inhibition at concentrations ranging from 75 nM to 150 nM, indicating its low functional efficacy despite its binding affinity .
Concentration (nM) | Inhibition (%) |
---|---|
75 | <20 |
150 | <20 |
Seizure Modulation
This compound has been shown to reduce seizure severity in animal models. In studies involving mice exposed to neurotoxic agents like paraoxon and soman, this compound significantly suppressed seizure severity. The effects were observed approximately 40 minutes post-exposure, suggesting a protective role against acute seizure activity .
Time (minutes) | Vehicle Group Score | This compound Group Score | P Value |
---|---|---|---|
15 | 5.25 ± 0.75 | 2.75 ± 0.25 | 0.025 |
20 | 5.25 ± 0.75 | 3 ± 0 | 0.025 |
30 | 5.25 ± 0.75 | 2.5 ± 0.3 | 0.015 |
... | ... | ... | ... |
Cognitive Effects
Interestingly, doses of this compound up to 30 mg/kg did not significantly affect learning behaviors as measured by contextual fear conditioning tests . This suggests that while the compound effectively modulates seizures, it does not impair cognitive functions at these doses.
Case Studies and Experimental Findings
In a series of experiments designed to evaluate the effects of this compound on locomotion and cognitive processing in mice:
- Mice treated with varying doses (10 mg/kg, 25 mg/kg) exhibited no significant changes in total distance traveled during open-field exploration tests compared to control groups .
- Behavioral assessments indicated that this compound does not interfere with basic locomotor activities, supporting its potential as a therapeutic agent with minimal cognitive side effects.
Propiedades
IUPAC Name |
N-[3-oxo-3-(4-pyridin-4-ylpiperazin-1-yl)propyl]-2,1,3-benzothiadiazole-4-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O3S2/c25-17(24-12-10-23(11-13-24)14-4-7-19-8-5-14)6-9-20-29(26,27)16-3-1-2-15-18(16)22-28-21-15/h1-5,7-8,20H,6,9-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDHQWPQLKGANZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=NC=C2)C(=O)CCNS(=O)(=O)C3=CC=CC4=NSN=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1135243-19-4 | |
Record name | VU0255035 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.